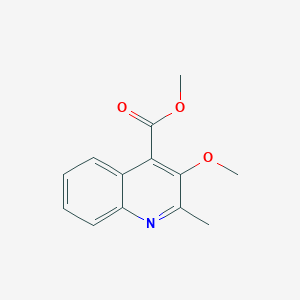

Methyl 3-methoxy-2-methylquinoline-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3-methoxy-2-methylquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-12(16-2)11(13(15)17-3)9-6-4-5-7-10(9)14-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHMKLNHPTZUGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856354 | |

| Record name | Methyl 3-methoxy-2-methylquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854860-19-8 | |

| Record name | Cinchoninic acid, 3-methoxy-2-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=854860-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methoxy-2-methylquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. For Methyl 3-methoxy-2-methylquinoline-4-carboxylate, 2-amino-3-methoxybenzaldehyde can be reacted with methyl acetoacetate under acidic conditions to yield the desired quinoline derivative.

Skraup Synthesis: This method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid. The starting materials can be modified to include the necessary substituents for the target compound.

Industrial Production Methods: Industrial production often employs the Friedländer synthesis due to its simplicity and high yield. The reaction is typically carried out in a solvent like ethanol or acetic acid, and the product is purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.

Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using hydrogenation over a palladium catalyst.

Substitution: The methoxy group can be substituted with other nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions:

Oxidation: Ceric ammonium nitrate in acetonitrile.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in dimethylformamide.

Major Products:

Oxidation: 3-hydroxy-2-methylquinoline-4-carboxylate.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that methyl 3-methoxy-2-methylquinoline-4-carboxylate exhibits significant antimicrobial properties. Studies suggest that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. Its mechanism involves interaction with bacterial DNA or essential enzymes, disrupting their function and leading to cell death.

Anticancer Properties

The compound has shown promise in cancer treatment, particularly in targeting specific cancer cell lines. Preliminary investigations suggest that modifications at specific positions on the quinoline ring can enhance its pharmacological profile. For instance, derivatives of this compound have demonstrated cytotoxic effects against breast cancer and leukemia cell lines.

Antitubercular Activity

Methyl 3-methoxy-2-methylquinoline-4-carboxylate has been explored for its potential against Mycobacterium tuberculosis (Mtb). Studies indicate that certain analogs exhibit potent inhibitory effects on Mtb growth, making them candidates for further development as antitubercular agents .

Synthesis and Methodology

The synthesis of methyl 3-methoxy-2-methylquinoline-4-carboxylate typically employs the Friedländer synthesis method, which allows for high yields and simplicity. This method involves the condensation of an appropriate aniline derivative with a carbonyl compound in the presence of a catalyst under controlled conditions.

Table 1: Synthesis Methods Comparison

| Method | Yield (%) | Complexity | Common Solvents |

|---|---|---|---|

| Friedländer Synthesis | High | Low | Ethanol, Acetic Acid |

| Other Methods | Variable | Moderate | Various organic solvents |

Industrial Applications

Beyond medicinal uses, methyl 3-methoxy-2-methylquinoline-4-carboxylate finds applications in materials science as well:

Dyes and Pigments

The compound's unique chemical properties allow it to be utilized in synthesizing dyes and pigments for industrial applications. Its ability to form stable complexes with metal ions enhances its utility in colorant formulations.

Research Tool

Due to its biological activity profile, this compound serves as a research tool in pharmacological studies aimed at understanding drug interactions and mechanisms of action within biological systems.

Case Studies and Research Findings

Several studies have documented the efficacy of methyl 3-methoxy-2-methylquinoline-4-carboxylate in various applications:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics, indicating enhanced potency against resistant strains .

- Anticancer Activity : In vitro studies revealed that specific modifications increased cytotoxicity against cancer cell lines by over four-fold compared to unmodified compounds.

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-2-methylquinoline-4-carboxylate is largely dependent on its interaction with specific molecular targets. In biological systems, it may act by:

Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

Intercalating DNA: Inserting between DNA base pairs and disrupting replication and transcription processes.

Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-methoxy-2-methylquinoline-4-carboxylate with structurally analogous quinoline carboxylates, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Reactivity and Properties

- Electron-Donating vs. In contrast, chloro (4-Cl) and trifluoromethyl (2-CF₃) groups in analogs (e.g., CAS 1384265-62-6) are electron-withdrawing, reducing ring electron density and altering reaction pathways .

- Steric Effects: The 2-methyl group in the target compound introduces steric hindrance, which may limit access to the quinoline core for further functionalization. Comparatively, 2-(methylthio) analogs (e.g., Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate) exhibit similar steric bulk but higher polarizability due to sulfur .

Physicochemical and Spectral Data

- Melting Points: Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate (100–101°C) and its N-methylated analog (169–171°C) highlight how substituent position and hydrogen bonding (e.g., oxo vs. methoxy) influence crystallinity .

- Spectral Signatures : The target compound’s ¹H-NMR would show distinct resonances for the 3-OCH₃ (~3.8 ppm) and 4-COOCH₃ (~3.9 ppm) groups, similar to reported analogs .

Biological Activity

Methyl 3-methoxy-2-methylquinoline-4-carboxylate is a compound belonging to the quinoline family, characterized by its unique structure that includes a methoxy group, a methyl group, and a carboxylate functional group. This structural configuration enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Biological Activities

Research has identified several biological activities associated with methyl 3-methoxy-2-methylquinoline-4-carboxylate, including:

- Antimicrobial Activity : Compounds similar to methyl 3-methoxy-2-methylquinoline-4-carboxylate have demonstrated significant antimicrobial properties against various bacterial strains. For instance, studies have shown that derivatives of quinoline exhibit good activity against both Gram-positive and Gram-negative bacteria, with minimal toxicity towards human cell lines .

- Cytotoxic Effects : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have indicated that certain quinoline derivatives can inhibit the growth of cancer cells such as HepG2 (liver cancer) and MCF-7 (breast cancer) cells, suggesting potential applications in cancer therapy .

- Hepatitis B Virus Inhibition : Molecular docking studies suggest that derivatives of quinoline can act as potent inhibitors of Hepatitis B Virus (HBV) replication. Experimental data confirm that these compounds exhibit significant antiviral activity at low concentrations .

Case Study 1: Antimicrobial Screening

A study focused on the antimicrobial activity of methyl 3-methoxy-2-methylquinoline-4-carboxylate derivatives found that they exhibited effective inhibition against various microbial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 27.29 to 57.73 µM against tested bacteria, indicating strong antibacterial potential .

| Compound | MIC (µM) | Activity |

|---|---|---|

| Methyl 3-methoxy-2-methylquinoline | 27.29 | Strongly active |

| Methyl 4-hydroxy-2-thioxoquinoline | 57.73 | Moderately active |

Case Study 2: Cytotoxicity Assay

In a cytotoxicity assay using the MTT method, methyl 3-methoxy-2-methylquinoline-4-carboxylate was tested against HepG2 and MCF-7 cell lines. The results indicated a concentration-dependent decrease in cell viability, with IC50 values suggesting significant cytotoxicity at higher concentrations.

| Cell Line | IC50 (µg/ml) | Cell Viability (%) at 250 µg/ml |

|---|---|---|

| HepG2 | <100 | 68 |

| MCF-7 | <250 | 78 |

The mechanisms through which methyl 3-methoxy-2-methylquinoline-4-carboxylate exerts its biological effects are multifaceted:

- Inhibition of DNA Gyrase : Similar compounds are known to inhibit bacterial DNA gyrase, preventing DNA replication and leading to bacterial cell death .

- Induction of Apoptosis : The cytotoxic effects observed in cancer cell lines may be attributed to the induction of apoptosis, characterized by morphological changes in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.